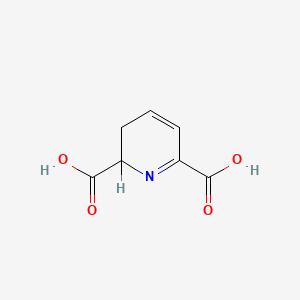

2,3-Dihydropyridine-2,6-dicarboxylic acid

Descripción general

Descripción

2,3-Dihydropyridine-2,6-dicarboxylic acid, also known as (S)-2,3-dihydrodipicolinate, belongs to the class of alpha amino acids and derivatives . It is a significant class of pharmacologically active molecules present in the natural system and biomimetic reducing agents due to their unprecedented and broad-spectrum biological applications .

Synthesis Analysis

The synthesis of this compound involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell . The targeted compounds were established by 1H,13C NMR, IR, and ESI-MS .Molecular Structure Analysis

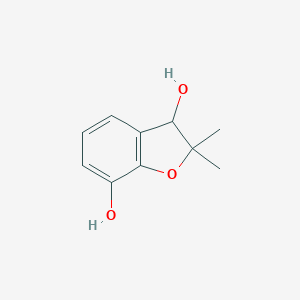

The molecular structure of this compound involves a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions of this compound involve three successive protonation steps . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its carboxyl functional group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Yin et al. (2013) described the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, highlighting a method for forming the dihydropyridine skeleton (Yin, Zhu, Wang, Lu, & Wang, 2013).

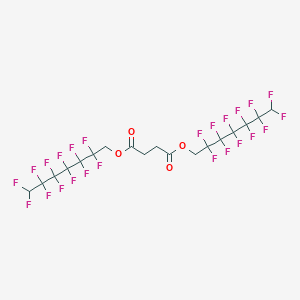

- Rucins et al. (2020) focused on the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which are used as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).

Catalytic Applications :

- Mu et al. (2021) reported a modular organocatalytic sequence for the synthesis of chiral 1,2-dihydropyridines, demonstrating a flexible strategy for creating structurally diverse dihydropyridines, which are significant in pharmaceuticals (Mu, Cui, Zeng, Yu, & Zhou, 2021).

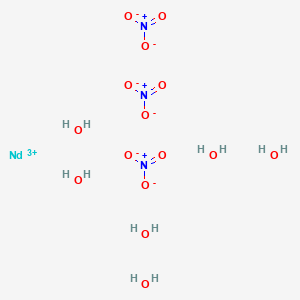

Luminescent and Structural Properties :

- Yang et al. (2012) explored the synthesis and characterization of 3D metal–organic frameworks polymers using pyridine-2,6-dicarboxylic acid, showcasing the luminescent and structural properties of these compounds (Yang, Song, Zhang, Zhang, Wu, Bu, & Ren, 2012).

Biological Applications :

- Xiao et al. (2011) synthesized novel ligands containing pyridine-2,6-dicarboxylic acid unit and their complexes with Eu(III), Tb(III) ions, exploring their applications in biological imaging (Xiao, Chen, Mei, Yin, Zhang, & Cao, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The present synthetic protocol of 2,3-Dihydropyridine-2,6-dicarboxylic acid would open new gates for other researchers to develop new molecules by bioisosteres of these substrates . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .

Propiedades

Número CAS |

16052-12-3 |

|---|---|

Fórmula molecular |

C7H7NO4 |

Peso molecular |

169.13 g/mol |

Nombre IUPAC |

2,3-dihydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12) |

Clave InChI |

UWOCFOFVIBZJGH-UHFFFAOYSA-N |

SMILES |

C1C=CC(=NC1C(=O)O)C(=O)O |

SMILES canónico |

C1C=CC(=NC1C(=O)O)C(=O)O |

Otros números CAS |

16052-12-3 |

Descripción física |

Solid |

Sinónimos |

2,3-dihydropyridine-2,6-dicarboxylic acid |

Origen del producto |

United States |

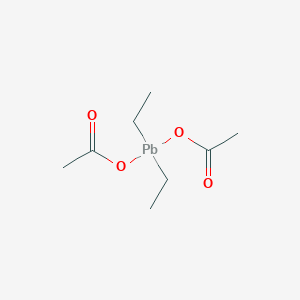

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

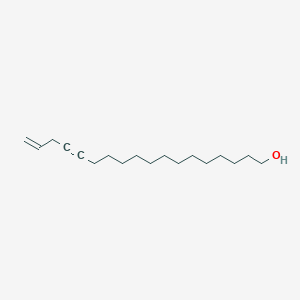

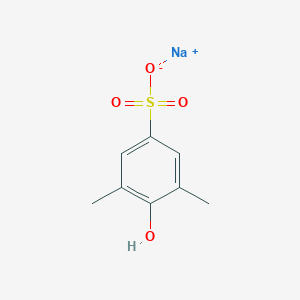

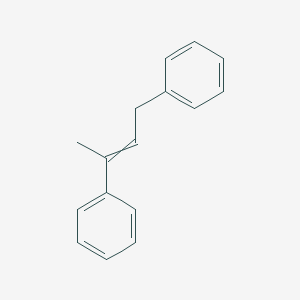

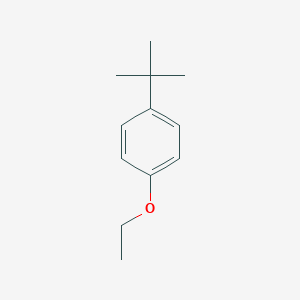

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)